4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole is a complex organic compound that features an isoxazole ring substituted with a diazenyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the diazonium salt: This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with 3-methyl-5-phenylisoxazole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles in biological systems, leading to various biochemical effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but with different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but has different functional groups.
Uniqueness
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole is unique due to its combination of an isoxazole ring with a diazenyl group and methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
30082-13-4 |
---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)-(3-methyl-5-phenyl-1,2-oxazol-4-yl)diazene |
InChI |
InChI=1S/C18H17N3O3/c1-12-17(18(24-21-12)13-7-5-4-6-8-13)20-19-15-11-14(22-2)9-10-16(15)23-3/h4-11H,1-3H3 |
InChI-Schlüssel |
NEOWRCFGZBQJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.